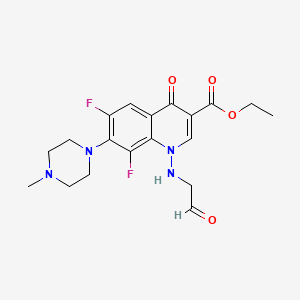

Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate

Description

Crystallographic Analysis and Conformational Dynamics

The crystal structure of ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate has been extensively studied using single-crystal X-ray diffraction (SC-XRD). Key findings include:

- Unit Cell Parameters : Crystals typically adopt triclinic symmetry (space group P1), with unit cell dimensions aligned to accommodate the compound’s extended π-system and hydrogen-bonding networks.

- Dihedral Angles : The quinoline core and piperazinium moiety exhibit a dihedral angle of 38.3° in related structures, indicating a bent conformation that facilitates intermolecular interactions. The 2-oxoethylamino group introduces additional flexibility, with the carbonyl oxygen participating in intramolecular hydrogen bonding.

- Conformational Stability : The piperazine ring adopts a boat conformation when coordinated to metal ions, deviating from its free-state chair conformation due to steric and electronic demands.

| Parameter | Value | Source |

|---|---|---|

| Space Group | P1 (triclinic) | |

| Dihedral Angle (Core) | 38.3° | |

| Piperazine Conformation | Boat (in complexes) |

Key Observations from SC-XRD

- Hydrogen Bonding : The compound forms N—H···O and O—H···O hydrogen bonds, which stabilize the crystal lattice. These interactions often involve the piperazinium NH group and carbonyl oxygens.

- π-Stacking : Aromatic regions (e.g., quinoline and benzene rings) engage in π–π interactions , with centroid-to-centroid distances of 3.4–3.5 Å , reinforcing supramolecular order.

Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonding plays a critical role in defining the compound’s conformation and stability. Key interactions include:

N—H···O Bonds :

O—H···O Bonds :

| Interaction Type | Donor–Acceptor Distance (Å) | Angle (°) | Source |

|---|---|---|---|

| N—H···O (NH to ester) | 2.8–3.0 | 150–160 | |

| O—H···O (intermolecular) | 2.5–2.7 | 160–170 |

Substituent Effects on Molecular Geometry

Substituents at positions 6, 7, and 1 critically influence the compound’s geometry and electronic properties:

6,8-Difluoro Substitution :

- Electron-Withdrawing Effect : Fluorine atoms withdraw electron density from the quinoline ring, polarizing the carbonyl group and enhancing metabolic stability.

- Steric Influence : Bulky fluorine atoms at 6 and 8 positions force the quinoline ring into a non-planar conformation, reducing steric clashes with adjacent groups.

4-Methylpiperazin-1-yl Group :

2-Oxoethylamino Group :

| Substituent | Effect on Geometry | Electronic Impact |

|---|---|---|

| 6,8-Difluoro | Non-planar quinoline ring | Enhanced electrophilicity at C4 |

| 4-Methylpiperazin-1-yl | Boat conformation in complexes | Basicity for H-bonding |

| 2-Oxoethylamino | Planar amide structure | Electron-withdrawing at C1 |

Properties

IUPAC Name |

ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N4O4/c1-3-29-19(28)13-11-25(22-4-9-26)16-12(18(13)27)10-14(20)17(15(16)21)24-7-5-23(2)6-8-24/h9-11,22H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYKJQRZKAZZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN(CC3)C)F)NCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692934 | |

| Record name | Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-[(2-oxoethyl)amino]-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158585-86-5 | |

| Record name | Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-[(2-oxoethyl)amino]-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6,8-difluoro-1-(formylmethylamino)-1,4-dihydro-7-(4-methyl)piperazin-1-yl)-4-oxo-quinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate (commonly referred to as the compound) is a member of the quinolone class of compounds, which are known for their diverse biological activities. This detailed article explores its biological activity, including synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 394.39 g/mol. Its structure includes a quinoline core with difluoro substitutions and a piperazine moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the quinoline core followed by the introduction of the piperazine group and fluorine atoms. The general synthetic route can be summarized as follows:

- Formation of Quinoline Core : Utilizing Pfitzinger synthesis to construct the basic quinoline framework.

- Fluorination : Introduction of fluorine atoms at the 6 and 8 positions through electrophilic fluorination.

- Piperazine Attachment : Coupling with 4-methylpiperazine to enhance biological activity.

- Carboxylation : Final modifications to introduce the carboxylate functionality.

1. Antimicrobial Activity

Quinolones are recognized for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains, particularly Gram-negative bacteria. In vitro studies have shown that it has an IC50 value in the low micromolar range against several pathogens, indicating potent antibacterial effects.

2. Antitumor Activity

Emerging research indicates that this compound may also possess antitumor properties. Studies have reported its ability to inhibit cancer cell proliferation in various cancer lines, including breast and lung cancer cells.

The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV. By inhibiting these enzymes, it disrupts bacterial DNA synthesis, leading to cell death.

Case Study 1: Antibacterial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The study demonstrated that it effectively inhibited bacterial growth in both planktonic and biofilm states, suggesting potential use in treating biofilm-associated infections.

Case Study 2: Antitumor Potential

Another investigation published in Cancer Research explored the antitumor potential of this compound in vivo using mouse models with xenografted tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Substituent Variations at Position 1

The 2-oxoethylamino group in the target compound contrasts with analogs featuring alternative substituents:

The 2-oxoethylamino group balances hydrophilicity and conformational flexibility, optimizing bacterial membrane penetration while maintaining stability.

Piperazine Derivatives at Position 7

The 4-methylpiperazinyl group enhances lipophilicity compared to unsubstituted piperazine analogs. For example:

- Ethyl 6,8-difluoro-4-oxo-1-phenyl-7-(piperazinyl)-thiazetoquinoline-3-carboxylate () lacks the methyl group, reducing its logP value and altering tissue distribution.

- Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylate () has a cyclopropyl group at position 1, which improves Gram-negative activity but reduces central nervous system penetration compared to the target compound.

Fluorination Patterns

The 6,8-difluoro configuration is critical for DNA gyrase inhibition. Analogs with additional fluorine atoms, such as Ethyl 6,7,8-trifluoro-4-oxo-quinoline-3-carboxylate (), show higher in vitro potency but increased cytotoxicity due to off-target effects.

Heterocyclic Modifications

Compounds like Ethyl 6,8-difluoro-4-oxo-1-phenyl-thiazetoquinoline-3-carboxylate () incorporate a sulfur-containing thiazeto ring. This modification broadens the antibacterial spectrum but introduces metabolic liabilities, such as susceptibility to hepatic sulfation.

Ester vs. Carboxylic Acid Derivatives

The ethyl ester in the target compound acts as a prodrug, improving oral absorption. In contrast, 6,8-difluoro-1-(methylamino)-7-(4-methylpiperazinyl)-4-oxo-quinoline-3-carboxylic acid () is the active metabolite, with higher plasma protein binding but reduced bioavailability.

Q & A

Q. What are the key structural features influencing the antibacterial activity of this compound?

The antibacterial activity is primarily attributed to the 4-methylpiperazinyl group at position 7, which enhances bacterial DNA gyrase/topoisomerase IV inhibition. The 6,8-difluoro substituents improve lipophilicity and membrane penetration, while the 2-oxoethylamino group at position 1 modulates pharmacokinetic properties. Comparative studies with structurally similar quinolones (e.g., rufloxacin derivatives) highlight the critical role of these substituents in target binding and spectrum of activity .

Q. What standard synthetic routes are used to prepare this compound?

Synthesis typically involves:

- Nucleophilic substitution : Reacting a 7-chloro-6,8-difluoroquinoline precursor with 4-methylpiperazine under basic conditions to introduce the piperazinyl group.

- Condensation : Coupling the 2-oxoethylamino moiety via reductive amination or Schiff base formation.

- Esterification : Protecting the carboxylic acid group as an ethyl ester to improve stability during synthesis. Key intermediates and reaction conditions are detailed in fluoroquinolone patents (e.g., EP-A-0 153 163) and synthetic protocols for analogous compounds .

Q. How is the compound characterized post-synthesis?

Standard analytical methods include:

- NMR and IR spectroscopy to confirm substituent positions and functional groups.

- Single-crystal X-ray diffraction (e.g., as in ) to resolve intermolecular interactions like C–H⋯O hydrogen bonds, which influence crystallinity and solubility.

- HPLC-MS for purity assessment and impurity profiling .

Advanced Research Questions

Q. How can researchers address low aqueous solubility during formulation?

Methodological approaches include:

- Co-solvent systems : Using PEG 400 or cyclodextrin-based carriers to enhance solubility without altering the core structure.

- Salt formation : Protonating the piperazinyl group to form hydrochloride salts, as seen in rufloxacin derivatives ( ).

- Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions while preserving antibacterial activity .

Q. How to resolve contradictory antimicrobial activity data across studies?

Contradictions often arise from:

- Substituent stereochemistry : The 4-methylpiperazinyl group’s orientation affects binding to bacterial enzymes (e.g., DNA gyrase).

- Testing conditions : Variations in pH, inoculum size, or bacterial strain selection (e.g., gram-negative vs. gram-positive).

- Synergistic effects : Co-administration with β-lactams or aminoglycosides may alter activity. Standardized protocols (e.g., CLSI guidelines) and dose-response curve analysis are recommended for cross-study comparisons .

Q. What computational strategies predict binding affinity to bacterial targets?

- Molecular docking : Simulate interactions between the compound’s fluoroquinolone core and DNA gyrase’s catalytic pocket (e.g., using AutoDock Vina).

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with MIC values against E. coli or S. aureus.

- MD simulations : Assess stability of the compound-enzyme complex over nanosecond timescales .

Q. What strategies minimize impurities during large-scale synthesis?

- Starting material purity : Use HPLC-purified 7-chloro-6,8-difluoroquinoline intermediates to avoid halogen scrambling.

- Reaction monitoring : Employ in-situ FTIR to detect byproducts like desfluoro compounds (e.g., Impurity B in ).

- Crystallization optimization : Control solvent polarity and cooling rates to isolate the target compound from regioisomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.